molecular formula C9H9BrO3 B126845 4-Bromo-3,5-dimethoxybenzaldehyde CAS No. 31558-40-4

4-Bromo-3,5-dimethoxybenzaldehyde

Cat. No. B126845
CAS RN: 31558-40-4
M. Wt: 245.07 g/mol
InChI Key: UGBJRYUNSXFPOX-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethoxybenzaldehyde (4-Br-3,5-DMB) is a type of aromatic aldehyde, which is an organic compound containing a carbonyl group (C=O) with a carbon-oxygen double bond. It is an important intermediate in organic synthesis and has been used in the synthesis of various pharmaceuticals, agrochemicals, and other materials. 4-Br-3,5-DMB is a colorless solid with a faint almond-like odor.

Scientific Research Applications

Optical Properties and Reactivity

Research on similar compounds, such as 2,3-dimethoxybenzaldehyde derivatives, has shown that bromine substitution can significantly influence their structural, electronic, and optical properties. For example, studies on 5-bromo-2,3-dimethoxybenzaldehyde and 6-bromo-2,3-dimethoxybenzaldehyde have highlighted changes in intermolecular interactions, kinetic stability, and nonlinear optical responses due to bromine substitution. These modifications enhance the nonlinear third-order susceptibility, making these compounds potentially promising materials for nonlinear optical (NLO) applications (Aguiar et al., 2022).

Molecular Structure and Synthesis

The synthesis and molecular modeling of bromo-dimethoxybenzaldehydes have been extensively studied, providing insights into their molecular structure and packaging. This includes analysis of crystalline arrangements, electronic properties, and supramolecular interactions. Theoretical calculations aid in predicting their physical-chemical properties, which are crucial for various applications in chemical synthesis and material science (Borges et al., 2022).

Applications in Drug Discovery

Compounds like 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, synthesized from reactions involving bromo-dimethoxybenzaldehyde derivatives, serve as intermediates in drug discovery. Their crystal structures and the formation of inversion dimers through hydrogen bonds are critical for understanding their role in medicinal chemistry (Li et al., 2012).

Chromatographic Analysis

Bromo-dimethoxybenzaldehydes have been studied in the context of chromatographic analysis. Techniques like gas chromatography are employed to separate and determine these compounds, contributing to the understanding of their chemical behavior and potential applications in analytical chemistry (Shi, 2000).

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-3,5-dimethoxybenzaldehyde are aldehydes and ketones . These compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Mode of Action

This compound interacts with its targets through a series of reactions. The oxygen in these compounds acts as a nucleophile in competition with nitrogen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of oximes and hydrazones. As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone, a principle known as Le Châtelier’s Principle .

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of oximes and hydrazones from aldehydes and ketones . This results in changes in the chemical structure of these compounds, which can have various downstream effects.

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-3,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBJRYUNSXFPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185457
Record name 4-Bromo-3,5-dimethoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31558-40-4
Record name 4-Bromo-3,5-dimethoxybenzaldehyde
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-dimethoxybenzaldehyde
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Record name 4-Bromo-3,5-dimethoxybenzaldehyde
Source EPA DSSTox
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Record name 4-bromo-3,5-dimethoxybenzaldehyde
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Record name 4-BROMO-3,5-DIMETHOXYBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Bromo-3,5-dimethoxybenzaldehyde in the synthesis of Brodimoprim?

A1: this compound serves as the crucial starting material in an improved synthesis of Brodimoprim []. The synthesis, as described in the research, involves a series of reactions including a Knoevenagel condensation, 1,3-prototropic isomerization, and ultimately a cyclization reaction with guanidine to yield Brodimoprim. This synthetic route, starting with this compound, resulted in a significantly improved overall yield (53.8%) compared to earlier reported methods (40.2%) [].

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